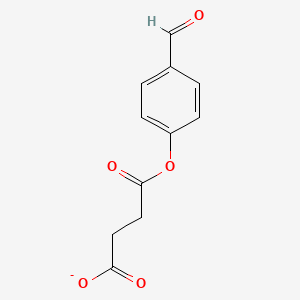
4-(4-Formylphenoxy)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenoxy)-4-oxobutanoate is an organic compound characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)-4-oxobutanoate typically involves the reaction of 4-hydroxybenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and succinic anhydride.
Catalyst: A suitable acid catalyst such as p-toluenesulfonic acid.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Formylphenoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)-4-oxobutanoate.
Reduction: 4-(4-Hydroxyphenoxy)-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Wissenschaftliche Forschungsanwendungen
4-(4-Formylphenoxy)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(4-Formylphenoxy)-4-oxobutanoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and phenoxy groups. These interactions may involve:
Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on target molecules.
Hydrogen Bonding: The phenoxy group can participate in hydrogen bonding with other molecules, influencing the compound’s binding affinity and specificity.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-(4-Formylphenoxy)-4-oxobutanoate can be compared with other similar compounds, such as:
4-(4-Formylphenoxy)phthalonitrile: Similar in structure but contains a phthalonitrile group instead of a butanoate moiety.
4-(4-Formylphenoxy)cyclotriphosphazene: Contains a cyclotriphosphazene core, offering different chemical and physical properties.
4-(4-Formylphenoxy)benzoic acid: Contains a benzoic acid group, which may influence its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
492994-32-8 |
|---|---|
Molekularformel |
C11H9O5- |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
4-(4-formylphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C11H10O5/c12-7-8-1-3-9(4-2-8)16-11(15)6-5-10(13)14/h1-4,7H,5-6H2,(H,13,14)/p-1 |
InChI-Schlüssel |
NTAILTVKNLPYBU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
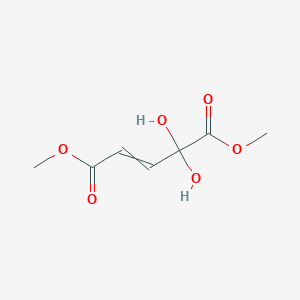
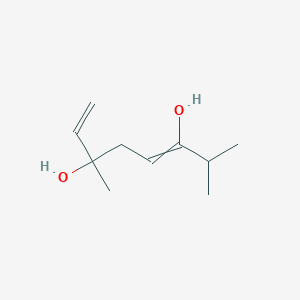
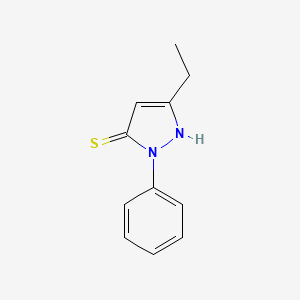
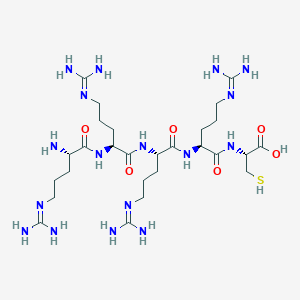

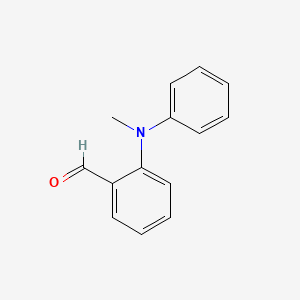
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
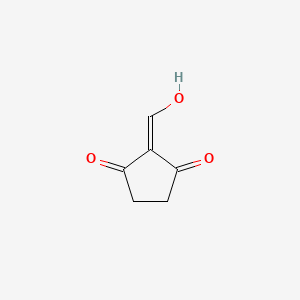
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
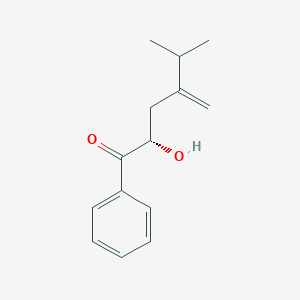
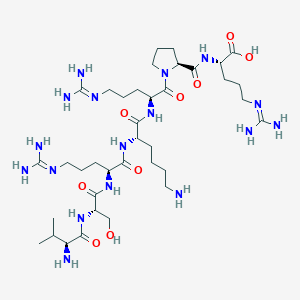
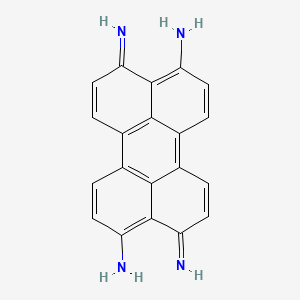
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
